molecular formula C25H20O4 B14287239 2,2',2'',2'''-Methanetetrayltetraphenol CAS No. 141870-17-9

2,2',2'',2'''-Methanetetrayltetraphenol

Cat. No.: B14287239
CAS No.: 141870-17-9
M. Wt: 384.4 g/mol
InChI Key: RFGXKWPGHBQLQB-UHFFFAOYSA-N
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Description

This structure confers high reactivity due to the presence of multiple hydroxyl groups, making it a candidate for applications in polymer crosslinking, antioxidants, or coordination chemistry.

Properties

CAS No.

141870-17-9

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[tris(2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C25H20O4/c26-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27,19-11-3-7-15-23(19)28)20-12-4-8-16-24(20)29/h1-16,26-29H

InChI Key

RFGXKWPGHBQLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where phenol reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product.

Industrial Production Methods: Industrial production of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.

Scientific Research Applications

2,2’,2’‘,2’‘’-Methanetetrayltetraphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable cross-linked networks.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is primarily attributed to its phenolic groups, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or modulating signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

2,2'-Methylenediphenol
  • Structure: Two phenol groups linked by a methylene bridge.
  • Properties : Molecular formula ~C₁₃H₁₂O₂; irritant (Risk Code 36/37/38) .
  • Applications : Intermediate in synthesizing benzotriazole derivatives and flame retardants .
2,2′,5,6′-Tetrahydroxybenzophenone
  • Structure: Benzophenone core with hydroxyl groups at positions 2, 2', 5, and 6'.
  • Properties : Exhibits cytotoxicity in medicinal chemistry studies .
α-Terthienylmethanol
  • Structure : Trithiophene backbone with a hydroxymethyl group.
  • Properties : Used in photodynamic therapy due to light-activated reactivity .
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol
  • Structure: Central propanol group flanked by four phenyl rings.
  • Properties : Dihedral angles between phenyl groups range from 84.1° to 115.0°, influencing steric hindrance .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Key Properties/Applications References
2,2',2'',2'''-Methanetetrayltetraphenol C₂₅H₂₀O₄ (inferred) Four phenolic -OH groups Potential antioxidant, polymer crosslinker
2,2'-Methylenediphenol C₁₃H₁₂O₂ Two phenolic -OH groups Irritant, flame retardant precursor
2,2′,5,6′-Tetrahydroxybenzophenone C₁₃H₁₀O₅ Benzophenone, four -OH Cytotoxic agent
α-Terthienylmethanol C₁₃H₁₀OS₃ Trithiophene, -CH₂OH Photodynamic applications
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol C₂₉H₂₈O Propanol, four phenyl Steric hindrance in medicinal chemistry

Research Findings and Functional Insights

Reactivity and Stability

  • Acidity: The four phenolic groups in this compound likely enhance acidity compared to mono- or di-phenolic analogues (e.g., 2,2'-Methylenediphenol). This property is critical for metal chelation or catalysis.
  • Steric Effects: Compounds like 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol demonstrate significant steric hindrance due to bulky substituents . For this compound, spatial arrangement may influence solubility and interaction with substrates.

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